(E)-2-benzyl-3-(phenylamino)acrylonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-anilino-2-benzylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c17-12-15(11-14-7-3-1-4-8-14)13-18-16-9-5-2-6-10-16/h1-10,13,18H,11H2/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLWYLYLINTMI-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CNC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/NC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Transformational Studies of E 2 Benzyl 3 Phenylamino Acrylonitrile
Reactivity of the Acrylonitrile (B1666552) Moiety
The acrylonitrile portion of the molecule is characterized by a carbon-carbon double bond activated by an electron-withdrawing cyano (-CN) group. This activation renders the double bond electrophilic and susceptible to various addition and cycloaddition reactions. The presence of the phenylamino (B1219803) group further modifies this reactivity, creating an electron-rich enamine-like system conjugated with the electron-poor nitrile.
Nucleophilic Additions to the Cyano-Activated Double Bond
The double bond in (E)-2-benzyl-3-(phenylamino)acrylonitrile is highly susceptible to nucleophilic attack, a characteristic feature of compounds undergoing Michael or conjugate addition. wikipedia.orglibretexts.org The electron-withdrawing nature of the nitrile group polarizes the C=C bond, making the carbon atom beta to the nitrile group an electrophilic center. masterorganicchemistry.com A wide variety of nucleophiles can add across this bond.
For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of a new carbon-carbon bond at the β-position. Similarly, soft nucleophiles such as amines, thiols, and the enolates of carbonyl compounds are expected to add in a conjugate fashion. The reaction with primary or secondary amines, for example, would yield a diamine derivative after the addition. google.com
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Piperidine | 3-Amino-2-benzyl-3-(phenylamino)propanenitrile derivative | Ethanol, reflux |
| Thiol | Thiophenol | 2-Benzyl-3-(phenylamino)-3-(phenylthio)propanenitrile | Base catalyst (e.g., Et3N), THF, rt |
| Enolate | Acetone | 5-Oxo-4-benzyl-3-(phenylamino)hexanenitrile | Base (e.g., NaOEt), Ethanol, reflux |
| Hydride | Sodium borohydride | 2-Benzyl-3-(phenylamino)propanenitrile | Methanol, 0 °C to rt |
Cycloaddition Reactions Involving the Acrylonitrile Substructure
The enamine-like double bond of this compound can participate as a 2π-electron component in cycloaddition reactions. bohrium.comlibretexts.org These reactions are powerful methods for constructing cyclic and heterocyclic ring systems.
One of the most common cycloadditions is the [4+2] or Diels-Alder reaction. youtube.comyoutube.com With a suitable diene, the acrylonitrile derivative would act as the dienophile to form a six-membered ring. The stereochemistry of the reaction would be influenced by the substituents on both the diene and the dienophile.
Additionally, [2+2] cycloadditions, often promoted photochemically, can occur with other alkenes to form cyclobutane (B1203170) derivatives. The enamine character of the double bond makes it a good candidate for such reactions. bohrium.com Furthermore, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings, such as triazoles or oxazoles, respectively. youtube.com
| Reaction Type | Reactant Example | Product Type | Typical Conditions |
| [4+2] Cycloaddition | Cyclopentadiene | Bicyclic adduct | Toluene, heat |
| [2+2] Photocycloaddition | Ethylene | Cyclobutane derivative | UV light, Acetone (sensitizer) |
| 1,3-Dipolar Cycloaddition | Benzyl (B1604629) azide | Triazoline derivative | Toluene, reflux |
Transformations Involving the Phenylamino Group
The phenylamino group contains a nucleophilic nitrogen atom and an aromatic ring, both of which can undergo chemical modification. The nitrogen atom's lone pair of electrons is key to its reactivity in acylation, alkylation, and cyclization reactions.
Acylation and Alkylation Reactions of the Phenylamino Nitrogen
The nitrogen atom of the phenylamino group can be readily acylated or alkylated. wikipedia.org Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.netgoogle.com This reaction would convert the secondary amine of the phenylamino group into an amide. For example, reaction with acetyl chloride would yield N-(2-benzyl-1-cyano-2-phenylvinyl)-N-phenylacetamide.
Alkylation can be accomplished with alkyl halides. organic-chemistry.orgnih.gov This reaction would result in the formation of a tertiary amine. However, polyalkylation can be a competing side reaction. Using a strong base to first deprotonate the amine can lead to more controlled mono-alkylation.
| Reaction Type | Reagent | Product Type | Typical Conditions |
| N-Acylation | Acetyl chloride | N-Acyl derivative | Pyridine, CH2Cl2, 0 °C to rt |
| N-Acylation | Acetic anhydride | N-Acyl derivative | NaOAc, heat |
| N-Alkylation | Methyl iodide | N-Methyl derivative | K2CO3, Acetone, reflux |
| N-Alkylation | Benzyl bromide | N-Benzyl derivative | NaH, THF, 0 °C to rt |
Heterocycle Formation via Intramolecular Cyclization (e.g., involving the nitrile group)
The compound this compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.com The reaction with hydrazine (B178648) or its derivatives is a classic method for synthesizing pyrazoles. youtube.comorganic-chemistry.orgmdpi.comorganic-chemistry.org The reaction likely proceeds via an initial nucleophilic attack of the hydrazine at the β-carbon of the acrylonitrile, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon. Subsequent aromatization leads to the formation of a highly substituted pyrazole (B372694), specifically a 4-benzyl-1,5-diphenyl-1H-pyrazol-3-amine derivative if phenylhydrazine (B124118) is used.
Similarly, reaction with other binucleophiles can lead to different heterocyclic systems. For example, condensation with amidine hydrochloride could yield pyrimidine (B1678525) derivatives. bu.edu.egnih.govorganic-chemistry.orgnih.gov These cyclization reactions are valuable for building complex molecular scaffolds from a relatively simple starting material.
| Reagent | Resulting Heterocycle | Product Example | Typical Conditions |
| Hydrazine hydrate | Pyrazole | 4-Benzyl-5-phenyl-1H-pyrazol-3-amine | Ethanol, reflux |
| Phenylhydrazine | N-Phenylpyrazole | 4-Benzyl-1,5-diphenyl-1H-pyrazol-3-amine | Acetic acid, heat |
| Amidine hydrochloride | Pyrimidine | 5-Benzyl-2-substituted-4-(phenylamino)pyrimidine | NaOEt, Ethanol, reflux |
| Hydroxylamine | Isoxazole | 4-Benzyl-5-phenylisoxazol-3-amine | Base, Ethanol, heat |
Chemical Modifications of the Benzyl Moiety
The benzyl group consists of a phenyl ring attached to a methylene (B1212753) (-CH2-) group. The phenyl ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. lumenlearning.com The reactivity of this ring is influenced by the rest of the molecule, which acts as a substituent. Given that the connection is through an sp3-hybridized carbon, the electronic effect on the ring is primarily inductive, making it susceptible to standard EAS reactions like Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.orgfiveable.meyoutube.com
For example, a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride could introduce an acetyl group onto the phenyl ring of the benzyl moiety, likely at the para position due to steric hindrance. However, a significant limitation is the potential for the Lewis acid catalyst to complex with the nitrogen atom of the phenylamino group, which would deactivate the entire molecule towards electrophilic substitution. libretexts.org Careful selection of reaction conditions would be necessary to achieve selective modification of the benzyl ring.
| Reaction Type | Reagent | Product Example | Typical Conditions |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl3 | 2-(4-Acetylbenzyl)-3-(phenylamino)acrylonitrile | CS2 (solvent), 0 °C |
| Nitration | HNO3 / H2SO4 | 2-(4-Nitrobenzyl)-3-(phenylamino)acrylonitrile | Cold (0-10 °C) |
| Halogenation | Br2 / FeBr3 | 2-(4-Bromobenzyl)-3-(phenylamino)acrylonitrile | CCl4, dark |
| Sulfonation | Fuming H2SO4 | 4-((2-Cyano-2-(phenylamino)vinyl)methyl)benzenesulfonic acid | Heat |
Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring
The benzyl group in this compound contains a phenyl ring that is susceptible to electrophilic aromatic substitution (EAS). The principles of EAS are well-established, involving the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. nih.gov The rate and regioselectivity of these reactions are influenced by the nature of the substituent already present on the ring. researchgate.net
In the case of the benzyl moiety in the target molecule, the alkyl substituent (the rest of the molecule) is generally considered to be an activating group and an ortho, para-director. researchgate.net This means that electrophilic attack will preferentially occur at the positions ortho and para to the methylene group. Common electrophilic aromatic substitution reactions that could be applied to the benzyl phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov
For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of ortho-nitro and para-nitro substituted products. researchgate.net Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to ortho- and para-bromo derivatives. nih.gov The specific conditions for these transformations on this compound itself are not extensively documented in the literature, but the general reactivity pattern of benzylic groups in EAS is a fundamental concept in organic chemistry. nih.govnih.gov
Side-Chain Functionalization of the Benzyl Group
The benzylic position, the carbon atom of the benzyl group directly attached to the acrylonitrile backbone, offers another site for functionalization. The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical, cation, or anion. wikipedia.org This enhanced reactivity allows for a variety of transformations.
One common reaction is free-radical bromination of the benzylic C-H bond using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.org This would introduce a bromine atom at the benzylic carbon, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, providing a pathway to a wide range of derivatives.
Oxidation of the benzylic position is also a well-established transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid can oxidize a non-tertiary benzylic carbon to a carboxylic acid. wikipedia.org Milder and more selective oxidizing agents can be used to achieve partial oxidation to a ketone. wikipedia.org For example, chromium trioxide complexes can selectively oxidize a benzylic methylene group to a carbonyl. wikipedia.org The application of these methods to this compound would lead to novel derivatives with modified side chains, potentially altering their chemical and physical properties. The functionalization of side chains in polymeric structures containing benzyl groups has also been explored, highlighting the versatility of these reactions. nih.gov
Cascade and Tandem Reactions Utilizing this compound
This compound is a valuable substrate for cascade reactions, also known as tandem or domino reactions. These processes involve multiple bond-forming events occurring in a single synthetic operation without the isolation of intermediates, leading to a rapid increase in molecular complexity from simple starting materials. nih.govnih.gov The enamine and nitrile functionalities within the molecule are key to its participation in such transformations.
β-Enaminonitriles, the class of compounds to which the title molecule belongs, are known to be versatile building blocks in the synthesis of various heterocyclic systems. rsc.org For example, they can participate in cascade reactions with other components to form complex polycyclic structures. While specific cascade reactions of this compound are not detailed in the provided search results, analogous reactions of β-enamino diketones and other activated acrylonitriles provide insight into its potential. For instance, three-component cascade reactions involving cyclic ketones, arylamines, and activated methylene compounds can lead to the formation of tetrahydroindoles. nih.gov In these reactions, an enamine formed in situ reacts with the activated methylene compound through a Michael-type addition, followed by an intramolecular cyclization and dehydration.
The reaction of N-benzylnitrilium ions, which could potentially be generated from related precursors, with nucleophiles can initiate a cascade of reactions leading to various nitrogen-containing products. nih.gov The versatility of β-enaminonitriles in cascade reactions underscores the potential of this compound as a precursor for the efficient synthesis of complex molecules.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple functional groups and stereocenters in the products derived from this compound makes the control of chemo-, regio-, and stereoselectivity a critical aspect of its reaction chemistry.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule like this compound, which possesses an alkene, a nitrile, an amine, and two phenyl rings, a reagent could potentially react with any of these sites. The outcome of a reaction will depend on the nature of the reagent and the reaction conditions. For example, in a reduction reaction, a choice of reducing agent would determine whether the nitrile, the alkene, or both are reduced.
Regioselectivity is the preference for bond formation at one position over another. This is particularly relevant in cycloaddition reactions. For instance, in 1,3-dipolar cycloaddition reactions of azomethine ylides with 2-aryl-3-substituted acrylonitriles, the reaction often proceeds with high regioselectivity, leading to the formation of a single regioisomer. nih.gov This selectivity is governed by both electronic and steric factors of the interacting molecules. nih.gov
Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions that generate new stereocenters, such as the aforementioned 1,3-dipolar cycloaddition, diastereoselectivity is a key consideration. The relative stereochemistry of the newly formed stereocenters is often influenced by the geometry of the starting acrylonitrile and the approach of the dipole. nih.gov For example, the reaction can proceed through exo or endo transition states, leading to different diastereomers, and the ratio of these products can be influenced by the substituents on the reactants. nih.gov
The control over these three aspects of selectivity is paramount for the synthetic utility of this compound, enabling the targeted synthesis of complex molecules with well-defined structures.
Advanced Spectroscopic and Structural Characterization of E 2 Benzyl 3 Phenylamino Acrylonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of (E)-2-benzyl-3-(phenylamino)acrylonitrile would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) and phenylamino (B1219803) groups would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons (CH₂) would likely present as a singlet, while the vinyl proton and the N-H proton would also give rise to characteristic signals. The exact chemical shifts and coupling constants would be crucial for confirming the structure.
Hypothetical ¹H NMR Data Table:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (benzyl) | ~7.2-7.4 | Multiplet | - |
| Aromatic-H (phenylamino) | ~7.0-7.3 | Multiplet | - |
| Vinyl-H | ~7.5-7.8 | Singlet or Doublet (if coupled to NH) | - |
| NH | ~8.0-9.0 | Singlet or Doublet (if coupled to vinyl-H) | - |
| Benzyl-CH₂ | ~3.8-4.2 | Singlet | - |
Note: This table is hypothetical and for illustrative purposes only.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The nitrile carbon (C≡N) would be expected to appear in a characteristic downfield region. The sp²-hybridized carbons of the aromatic rings and the double bond would also have distinct chemical shifts. The sp³-hybridized benzylic carbon would appear further upfield.
Hypothetical ¹³C NMR Data Table:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C≡N | ~115-120 |
| C=C (alkene) | ~100-150 |
| C (aromatic) | ~120-140 |
| Benzyl-CH₂ | ~35-45 |
Note: This table is hypothetical and for illustrative purposes only.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Stereochemical Assignment
Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning the proton and carbon signals and for determining the (E)-stereochemistry of the double bond.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the N-H proton and the vinylic proton if coupling exists.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. For example, correlations from the benzylic protons to the carbons of the double bond and the attached phenyl ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would be particularly important for confirming the (E)-configuration. A spatial correlation (NOE) between the vinylic proton and the ortho-protons of the benzyl group, and between the NH proton and the ortho-protons of the phenylamino group, would support the assigned stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, amine, alkene, and aromatic functionalities.
Hypothetical IR Data Table:
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amine) | ~3300-3500 | Medium |
| C-H Stretch (aromatic) | ~3000-3100 | Medium-Weak |
| C-H Stretch (alkene) | ~3000-3100 | Medium-Weak |
| C-H Stretch (CH₂) | ~2850-2960 | Medium-Weak |
| C≡N Stretch (nitrile) | ~2210-2260 | Strong |
| C=C Stretch (alkene) | ~1620-1680 | Medium |
| C=C Stretch (aromatic) | ~1450-1600 | Medium |
| N-H Bend (amine) | ~1550-1650 | Medium |
Note: This table is hypothetical and for illustrative purposes only.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the benzyl group and other characteristic fragmentations of the acrylonitrile (B1666552) core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the two phenyl rings, the double bond, and the nitrile group, would be expected to result in strong UV absorption bands. The position of the maximum absorption (λ_max) would be indicative of the extent of the π-conjugated system.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular and intermolecular parameters such as bond lengths, bond angles, and hydrogen-bonding networks is not available. The absolute configuration of the molecule has also not been determined through this method.
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting
A search for Raman spectroscopic data of this compound did not yield any specific results. As such, a molecular fingerprint with characteristic Raman shifts and the assignment of these shifts to specific vibrational modes of the molecule cannot be provided.
Theoretical and Computational Investigations of E 2 Benzyl 3 Phenylamino Acrylonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), it is possible to obtain a detailed understanding of the molecule's behavior at the quantum level. These calculations provide fundamental insights into the geometry, electronic distribution, and reactivity of (E)-2-benzyl-3-(phenylamino)acrylonitrile.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles.
Theoretical calculations for similar structures suggest that bond lengths and angles will align with expected values for sp, sp2, and sp3 hybridized atoms. The C≡N triple bond of the nitrile group is the shortest and strongest carbon-heteroatom bond in the molecule, while the C=C double bond of the acrylonitrile (B1666552) backbone is shorter than the C-C single bonds within the benzyl (B1604629) and phenyl groups.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=C | ~1.35 Å |
| C-CN | ~1.44 Å | |
| C≡N | ~1.16 Å | |
| C-N (amino) | ~1.38 Å | |
| C-C (benzyl) | ~1.52 Å | |
| Bond Angles | C=C-CN | ~121° |
| C=C-C (benzyl) | ~123° | |
| C-N-H | ~120° | |
| Dihedral Angle | Phenyl(amino)-N-C=C | ~20-40° |
| C-C(benzyl)-C=C | ~90-110° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is predicted to be primarily localized on the electron-rich phenylamino (B1219803) moiety, owing to the electron-donating character of the nitrogen atom's lone pair. Conversely, the LUMO is expected to be distributed across the electron-withdrawing acrylonitrile portion of the molecule, particularly the cyano (C≡N) group. nih.gov This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations provide precise energy values for these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| E(HOMO) | ~ -5.8 eV | Energy of the highest occupied molecular orbital (electron-donating capacity) |
| E(LUMO) | ~ -1.9 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity) |
| ΔE (Gap) | ~ 3.9 eV | HOMO-LUMO energy gap, indicative of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate regions of varying electron density.
Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the electronegative nitrogen atom of the cyano group. mdpi.com
Blue Regions : These colors denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atom attached to the amino nitrogen (N-H), making it the primary site for interaction with nucleophiles.
Green Regions : These areas represent neutral or weakly polarized regions of the molecule, such as the carbon skeletons of the phenyl rings.
The MEP map provides a clear, intuitive picture of the molecule's charge distribution and is invaluable for predicting intermolecular interaction sites. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of intramolecular delocalization and hyperconjugative interactions. It examines the charge transfer between filled (donor) and empty (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 3: Predicted NBO Analysis of Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=C) | High | Lone pair delocalization, contributes to planarity and stability |
| π (C=C) | π* (C≡N) | Moderate | Conjugation along the acrylonitrile backbone |
| π (Phenylamino) | π* (C=C) | Moderate | Charge transfer from the amino-substituted ring to the core |
| π (Benzyl) | π* (C=C) | Low | Weaker hyperconjugative interaction |
Hirshfeld Surface Analysis and Crystal Packing Interactions
For a molecule like this compound, which is rich in hydrogen atoms, the dominant intermolecular interactions are predicted to be H···H contacts. Other significant interactions would include C···H/H···C contacts, arising from the interactions of the phenyl rings, and N···H/H···N contacts involving the amino group and the nitrile group.
H···H Contacts : Typically the largest contribution, representing van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov
C···H/H···C Contacts : These represent C-H···π interactions and are crucial for the packing of aromatic systems.
N···H/H···N Contacts : These can include weak hydrogen bonds between the amino hydrogen (donor) and the nitrile nitrogen (acceptor) of neighboring molecules, playing a key role in forming specific structural motifs.
The red spots on a d_norm mapped Hirshfeld surface highlight the shortest and strongest intermolecular contacts, which often correspond to hydrogen bonds. mdpi.com
Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description |
| H···H | ~45 - 55% | van der Waals interactions, most abundant contact |
| C···H / H···C | ~25 - 35% | Interactions involving the aromatic rings (C-H···π) |
| N···H / H···N | ~5 - 10% | Potential weak hydrogen bonding and other polar contacts |
| C···C | ~3 - 6% | π-π stacking interactions between phenyl rings |
| Other | ~1 - 5% | Minor contributions from other atomic contacts |
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, such as intermediates and transition states (TS).
For this compound, a variety of reactions could be studied, such as electrophilic addition across the C=C double bond, nucleophilic addition to the nitrile group, or potential cyclization reactions. A computational study of a hypothetical reaction would proceed as follows:
Reactant and Product Optimization : The geometries of the reactants and products are fully optimized to determine their energies.
Transition State Search : A search for the transition state connecting reactants and products is performed. The TS is a first-order saddle point on the PES and is confirmed by the presence of a single imaginary frequency in a vibrational analysis.
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the identified TS correctly connects the desired reactants and products.
Activation Energy Calculation : The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.
These computational studies can provide deep insights into reaction feasibility, regioselectivity, and stereoselectivity, guiding synthetic efforts and explaining experimental outcomes. nih.gov
Quantum Chemical Descriptors and Reactivity Prediction
Information regarding the quantum chemical descriptors (such as HOMO/LUMO energies, ionization potential, electron affinity, chemical hardness, and softness) and the subsequent prediction of reactivity for this compound is not available in published computational studies. Such studies are essential for understanding the molecule's electronic structure and its behavior in chemical reactions.
Computational Studies on Stereoisomer Stability and Interconversion
There are no available computational studies that have investigated the relative stability of the (E) and (Z) isomers of 2-benzyl-3-(phenylamino)acrylonitrile. Furthermore, research on the energy barriers and mechanisms of interconversion between these stereoisomers has not been reported. These types of computational analyses are crucial for predicting the predominant isomer under various conditions and understanding the dynamics of their interconversion.
Derivatization and Analog Synthesis Based on the E 2 Benzyl 3 Phenylamino Acrylonitrile Scaffold
Systematic Modification of the Benzyl (B1604629) Moiety
The benzyl group is a common feature in many biologically active compounds, and its modification is a well-established strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
Introduction of Substituents on the Benzyl Phenyl Ring
The introduction of substituents onto the phenyl ring of the benzyl moiety can be achieved through various synthetic approaches. A common method involves the Knoevenagel condensation of a substituted phenylacetonitrile (B145931) with an appropriate aldehyde. For instance, the synthesis of benzylidenemalononitrile (B1330407) derivatives often utilizes a substituted benzaldehyde, which corresponds to the benzyl portion of our target scaffold. bhu.ac.innih.govnih.gov This suggests that a range of commercially available or synthetically accessible substituted phenylacetonitriles could be employed as starting materials.
The nature and position of the substituents on the phenyl ring can significantly influence the electronic and steric properties of the entire molecule. Research on related structures, such as N-benzyl phenethylamines, has shown that substituents on the N-benzyl group can impact biological activity. nih.gov For example, electron-donating groups like methoxy (B1213986) or N,N-dialkylamino groups on a phenyl ring attached to an acrylonitrile (B1666552) core have been shown to enhance certain biological activities in other molecular series. mdpi.com
Table 1: Potential Substituents for the Benzyl Phenyl Ring and Rationale Based on Related Compounds
| Substituent | Position (ortho, meta, para) | Rationale/Potential Impact (based on related compounds) |
| Methoxy (-OCH3) | para, ortho | Electron-donating, can improve binding affinity. |
| Halogens (F, Cl, Br) | para | Can modulate lipophilicity and metabolic stability. |
| Trifluoromethyl (-CF3) | para | Strong electron-withdrawing group, can alter electronic properties and improve metabolic stability. |
| Alkyl (e.g., -CH3, -C2H5) | para | Increases lipophilicity. |
| Nitro (-NO2) | para | Strong electron-withdrawing group, can be a precursor for an amino group. |
Aliphatic and Heteroaromatic Replacements of the Benzyl Group
Replacing the benzyl group with various aliphatic and heteroaromatic moieties is another key strategy for structural diversification. This can be achieved by utilizing different substituted acetonitriles in the initial condensation step. For example, instead of benzyl cyanide, one could use alkylnitriles or heteroarylacetonitriles.
The synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones has demonstrated the feasibility of incorporating various aryl and heteroaryl groups. nih.gov This approach, though on a different core, highlights the chemical tolerance for such modifications. In the context of our scaffold, using a (thiophen-2-yl)acetonitrile or a (pyridin-3-yl)acetonitrile, for instance, would yield heteroaromatic analogs. Aliphatic replacements could be achieved with compounds like propionitrile (B127096) or butyronitrile, leading to analogs with ethyl or propyl groups in place of the benzyl moiety.
Diversification of the Phenylamino (B1219803) Group
The phenylamino group offers another rich site for modification, allowing for the exploration of a wide range of electronic and steric variations.
Substitution Patterns on the Phenylamino Ring
The synthesis of (E)-2-benzyl-3-(phenylamino)acrylonitrile would likely involve the reaction of benzyl cyanide with a derivative of N-phenylformamide or a related species. By using substituted anilines as starting materials, a variety of analogs with different substitution patterns on the phenylamino ring can be generated.
Structure-activity relationship studies on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives have shown that substituents on the phenylamino ring can significantly impact biological activity. mdpi.com This provides a strong rationale for exploring a range of substituted anilines in the synthesis of our target scaffold's analogs.
Table 2: Potential Substituents for the Phenylamino Ring and Rationale
| Substituent | Position (ortho, meta, para) | Rationale/Potential Impact |
| Methoxy (-OCH3) | para | Electron-donating, potential for hydrogen bonding interactions. |
| Halogens (F, Cl) | meta, para | Can influence pKa and binding interactions. |
| Methyl (-CH3) | para | Increases lipophilicity. |
| Trifluoromethyl (-CF3) | meta | Electron-withdrawing, can alter electronic character. |
Alkylamino and Heteroarylamino Analogues
Replacing the phenylamino group with alkylamino or heteroarylamino moieties would lead to another class of analogs. The synthesis could be adapted to use alkylamines or heteroarylamines instead of aniline (B41778). For example, using methylamine (B109427) or ethylamine (B1201723) would yield the corresponding N-alkylamino derivatives. Similarly, aminopyridines or aminothiophenes could be used to introduce heteroarylamino groups. The synthesis of various 2-amino-3-cyanopyridines demonstrates the feasibility of incorporating diverse amino groups into complex heterocyclic systems. researchgate.net
Stereochemical Variation: Synthesis and Study of the (Z)-Isomer
The synthesis and characterization of the (Z)-isomer of 2-benzyl-3-(phenylamino)acrylonitrile would provide valuable insights into the structure-activity relationships of this class of compounds. The (E)-isomer is generally the thermodynamically more stable product in many synthetic routes due to reduced steric hindrance.
The conversion of the (E)-isomer to the (Z)-isomer can often be achieved through photochemical isomerization. nih.govresearchgate.net Irradiation of a solution of the (E)-isomer with UV light can lead to the formation of a photostationary state containing a mixture of both (E) and (Z)-isomers. rsc.org The mechanism typically involves the excitation of the π-system to a singlet or triplet excited state, which allows for rotation around the carbon-carbon double bond. Upon relaxation back to the ground state, both isomers can be formed.
The separation of the (E) and (Z)-isomers can often be accomplished by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of their different polarities and physical properties. mdpi.com
The successful synthesis of the (Z)-isomer would allow for a comparative study of the physical, chemical, and potentially biological properties of the two geometric isomers. Spectroscopic techniques such as NMR would be crucial in confirming the stereochemistry, with the coupling constants of the vinylic protons and the spatial arrangement of the substituents (as determined by NOE experiments) being key indicators.
| Method | Description | Expected Outcome | Reference(s) |
| Photochemical Isomerization | UV irradiation of the (E)-isomer in a suitable solvent. | Formation of a mixture of (E) and (Z)-isomers. | nih.govresearchgate.netrsc.org |
| Chromatographic Separation | Separation of the isomeric mixture using techniques like HPLC or column chromatography. | Isolation of the pure (Z)-isomer. | mdpi.com |
Applications in Organic Synthesis and Methodology Development
(E)-2-benzyl-3-(phenylamino)acrylonitrile as a Versatile Synthetic Building Block
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon-carbon double bond, which is influenced by the electron-withdrawing cyano group, and the nucleophilic character of the enamine nitrogen. This duality in reactivity allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The benzyl (B1604629) group attached to the α-carbon and the phenyl group on the amino moiety also play crucial roles in modulating the compound's reactivity and influencing the structure of the final products.
Utility in the Construction of Nitrogen-Containing Heterocyclic Systems
The inherent functionalities within this compound make it an ideal starting material for the synthesis of various heterocyclic compounds through cyclization reactions. The enamine and cyano groups can readily react with a range of reagents to form five- and six-membered rings, which are core structures in many biologically active molecules.
Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives, a class of compounds known for their wide range of pharmacological activities, can be achieved through the reaction of this compound with hydrazine (B178648) and its derivatives. The general mechanism involves the initial Michael addition of a hydrazine to the electron-deficient β-carbon of the acrylonitrile (B1666552) backbone. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine attacks the cyano group, leading to the formation of an imine intermediate. Subsequent tautomerization and elimination of ammonia (B1221849) or an amine yields the stable aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is directly influenced by the substituents on both the acrylonitrile precursor and the hydrazine reagent.
While specific examples detailing the reaction of this compound are not extensively documented in readily available literature, the general reactivity of β-enaminonitriles strongly supports this synthetic route. The reaction of various enaminones with hydrazines is a well-established method for pyrazole synthesis.
Thiophene (B33073) Derivatives
The construction of thiophene rings from this compound can be accomplished via the renowned Gewald reaction. This multicomponent reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. In the context of the pre-formed this compound, which can be considered an activated nitrile, its reaction with a sulfur source is a key pathway to substituted 2-aminothiophenes.
The mechanism is thought to proceed via the formation of a thiolate intermediate, which then undergoes an intramolecular cyclization by attacking the cyano group. Subsequent tautomerization leads to the formation of the 2-aminothiophene ring. The substitution pattern on the resulting thiophene would be determined by the structure of the starting acrylonitrile. This method is highly valued for its efficiency and the ability to introduce a variety of substituents onto the thiophene core.
Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives, another important class of nitrogen-containing heterocycles with diverse applications, can potentially be synthesized from this compound. A plausible synthetic strategy would involve the reaction of this enaminonitrile with a suitable 1,2-dicarbonyl compound or its equivalent. The enamine nitrogen of the acrylonitrile could react with one of the carbonyl groups, followed by an intramolecular condensation involving the other carbonyl group and the activated methylene (B1212753) position (benzyl group) or a cyclization involving the cyano group.
However, it is more likely that derivatives of this compound would be employed. For instance, conversion of the cyano group to an amine or another functional group might be necessary to facilitate the desired cyclization cascade for the formation of the quinoxaline ring system.
Other Annulated Systems
The versatility of this compound extends to the synthesis of other fused heterocyclic systems. For example, its reaction with guanidine (B92328) can lead to the formation of substituted pyrimidines. The reaction likely proceeds through the initial addition of guanidine to the enamine system, followed by an intramolecular cyclization involving the cyano group to construct the pyrimidine (B1678525) ring.
Furthermore, the reactivity of the enaminonitrile moiety allows for its participation in cycloaddition reactions and reactions with various binucleophiles, opening avenues for the synthesis of a wide range of annulated products, including pyridopyrimidines. The synthesis of such fused systems often takes advantage of the multiple reactive sites within the this compound framework.
Contribution to New Reaction Methodologies
The exploration of the reactivity of this compound and related β-enaminonitriles has contributed to the development of novel synthetic methodologies. These compounds serve as valuable scaffolds for designing and testing new cyclization strategies and multicomponent reactions. The ability to fine-tune the electronic and steric properties of the molecule by varying the substituents on the phenyl and benzyl groups allows for a systematic study of reaction mechanisms and the optimization of reaction conditions. While specific, named reactions originating directly from this compound are not prominent, its role as a key intermediate in the synthesis of diverse heterocyclic libraries is of significant value to medicinal and materials chemistry research.
Photoredox Catalysis in Acrylonitrile Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of reactive intermediates under mild conditions. youtube.com In the context of acrylonitrile chemistry, particularly with substrates like β-enaminonitriles, photoredox methods can enable unique transformations that are often difficult to achieve through traditional thermal means.
Research into the photochemical behavior of β-enaminonitriles has revealed their potential in various transformations. For instance, the double bond in these compounds is susceptible to reactions with photochemically generated species like singlet oxygen. A study on the visible-light-induced conversion of β-enaminonitriles demonstrated their transformation into synthetically valuable α-keto amides. acs.org This reaction is believed to proceed through an ene-type pathway initiated by singlet oxygen, followed by a series of rearrangements and nucleophilic substitution of the cyanide group. acs.org
While direct photoredox-catalyzed functionalization of the vinylic C-H bond of this compound is a subject of ongoing interest, extensive research has been conducted on related enamine and enamide systems. These studies provide a framework for predicting the potential reactivity of β-enaminonitriles. For example, the synergistic combination of photoredox and enamine catalysis has been shown to facilitate the direct β-alkylation of saturated aldehydes. nih.gov This process involves the photon-induced oxidation of an enamine intermediate to a β-enaminyl radical cation, which then engages with Michael acceptors. nih.govethz.ch It is plausible that this compound could participate in similar transformations, acting as a precursor to radical intermediates under photocatalytic conditions.
A recent study demonstrated the conversion of various β-enaminonitriles to α-keto amides using a photosensitizer and visible light. The data from this study highlights the substrate scope of this transformation.
Table 1: Photosensitized Conversion of β-Enaminonitriles to α-Keto Amides The following table is interactive and allows for sorting and filtering of the data.
| Entry | β-Enaminonitrile Substrate | Product (α-Keto Amide) | Yield (%) |
|---|---|---|---|
| 1 | 3-(phenylamino)-2-tosylacrylonitrile | N-phenyl-2-oxo-2-tosylacetamide | 85 |
| 2 | 2-mesyl-3-(phenylamino)acrylonitrile | 2-mesyl-N-phenyl-2-oxoacetamide | 82 |
| 3 | 3-(4-methoxyphenylamino)-2-tosylacrylonitrile | N-(4-methoxyphenyl)-2-oxo-2-tosylacetamide | 88 |
| 4 | 3-(4-chlorophenylamino)-2-tosylacrylonitrile | N-(4-chlorophenyl)-2-oxo-2-tosylacetamide | 75 |
| 5 | 3-(methylamino)-2-tosylacrylonitrile | N-methyl-2-oxo-2-tosylacetamide | 92 |
This data is adapted from a study on the reactivity of β-enaminonitriles with singlet oxygen in the presence of a photosensitizer and visible light. acs.org
Organocatalysis in Stereoselective Transformations
Organocatalysis has become a cornerstone of asymmetric synthesis, providing a powerful alternative to metal-based catalysts for the construction of chiral molecules. nobelprize.orgresearchgate.net The enamine moiety within this compound suggests its potential utility in organocatalytic transformations, particularly in reactions where it can act as a nucleophile or be converted into a nucleophilic species.
While specific applications of this compound in stereoselective organocatalysis are not extensively documented, the broader class of enamines and acrylonitriles are well-established participants in such reactions. For example, the asymmetric Michael addition of nucleophiles to α,β-unsaturated acrylonitriles is a common strategy for creating stereogenic centers. Chiral organocatalysts, such as secondary amines (e.g., proline and its derivatives), can activate carbonyl compounds to form nucleophilic enamines that add to Michael acceptors. youtube.com
Conversely, the enamine functionality within this compound could potentially be harnessed for reactions with electrophiles. However, the electron-withdrawing nature of the adjacent nitrile group modulates its nucleophilicity. More relevant are organocatalytic systems that can activate the molecule towards nucleophilic attack. For instance, chiral Brønsted acids or hydrogen-bond donors could potentially activate the nitrile group or the imine tautomer of the enamine, facilitating stereoselective additions.
The development of organocatalysts for the asymmetric Strecker reaction, which produces α-aminonitriles, is a testament to the utility of organocatalysis in nitrile chemistry. researchgate.netbohrium.com These reactions often involve the activation of an imine by a chiral catalyst, followed by the addition of a cyanide source. While the structure of this compound is that of a β-enaminonitrile, its synthesis and subsequent transformations could be envisioned within an organocatalytic framework.
Recent advancements have shown that chiral thiourea-based organocatalysts are effective in promoting asymmetric Mannich reactions of β-keto active methylene compounds with imines, yielding products with high diastereo- and enantioselectivity. nih.gov This highlights the potential for developing organocatalytic systems that can control the stereochemistry of reactions involving enamine and imine functionalities.
Table 2: Organocatalyzed Asymmetric Mannich Reaction of β-Keto Esters with Imines The following table is interactive and allows for sorting and filtering of the data.
| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Thiourea-γ-amino alcohol Z1 | Toluene | 85 | 92:8 | 98 |
| 2 | Thiourea-γ-amino alcohol Z2 | CH2Cl2 | 78 | 85:15 | 95 |
| 3 | Thiourea-γ-amino alcohol Z3 | Toluene | 88 | 93:7 | 99 |
| 4 | Thiourea-γ-amino alcohol Z4 | THF | 72 | 80:20 | 90 |
| 5 | Thiourea-γ-amino alcohol Z3 | Toluene | 65 | 90:10 | 98 |
This data is adapted from a study on the development of new thiourea (B124793) fused γ-amino alcohol organocatalysts. nih.gov The specific β-keto ester was ethyl 2-methyl-3-oxobutanoate and the imine was N-benzylideneaniline.
Development of Advanced Synthetic Strategies
The development of advanced synthetic strategies for compounds like this compound and their subsequent use in the construction of more complex molecular architectures is an active area of research. The inherent functionality of β-enaminonitriles makes them valuable intermediates for the synthesis of a variety of heterocyclic and carbocyclic systems. ethz.ch
The synthesis of β-enaminonitriles can often be achieved through the condensation of an active methylene nitrile with an appropriate amine source. For this compound, a plausible synthetic route involves the reaction of benzyl cyanide with a phenylamino-containing electrophile or the reaction of an activated derivative of phenylacetonitrile (B145931) with aniline (B41778). Temperature-controlled condensation of organonitriles has been shown to be an efficient method for producing a wide range of β-enaminonitriles. ccspublishing.org.cn
Once formed, this compound can be utilized in a variety of synthetic transformations. The enamine moiety can direct metallation or act as a nucleophile, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. For example, enaminonitriles have been employed as key precursors in the synthesis of pyrazole derivatives. nih.gov
Recent synthetic strategies have also focused on the electrochemical functionalization of acetonitrile (B52724) to produce sulfur-containing β-enaminonitrile derivatives with high stereoselectivity, demonstrating a novel approach to this class of compounds under metal-free and oxidant-free conditions. nih.gov Such innovative methods could potentially be adapted for the synthesis of a broader range of substituted β-enaminonitriles, including those with benzyl and phenylamino (B1219803) groups.
The quest for more efficient and sustainable synthetic methods continues to drive innovation in this field. The use of microwave-assisted synthesis has been reported for the preparation of related acrylonitrile derivatives, often leading to reduced reaction times and improved yields. youtube.com The development of catalytic, enantioselective methods for the synthesis and transformation of β-enaminonitriles remains a key objective, with the potential to unlock new avenues for the creation of complex, chiral molecules.
Future Research Directions and Concluding Remarks
Exploration of Novel Catalytic Systems for Synthesis
The synthesis of functionalized acrylonitriles, such as (E)-2-benzyl-3-(phenylamino)acrylonitrile, is ripe for exploration with novel catalytic systems. The Knoevenagel condensation, a classical method for C-C bond formation, remains a cornerstone for synthesizing such molecules. tandfonline.comrsc.org Future research will likely move beyond traditional base catalysts to more sophisticated and sustainable alternatives.
Promising Catalytic Approaches:
Heterogeneous Catalysis: The use of solid acid and base catalysts, such as mixed metal oxides, offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.org Research into materials like hydrotalcites and functionalized silica (B1680970) could lead to highly efficient and selective catalysts for the synthesis of this compound. organic-chemistry.org
Mechanochemistry: Ball milling and other mechanochemical techniques present a solvent-free or solvent-minimized approach to the Knoevenagel condensation. beilstein-journals.org In-situ monitoring of these reactions can provide valuable insights into the reaction mechanism and help optimize conditions for the formation of the desired (E)-isomer. beilstein-journals.org
Biocatalysis and Organocatalysis: The use of enzymes or small organic molecules as catalysts is a rapidly growing field. tandfonline.com Proline and its derivatives, for example, have been shown to be effective organocatalysts for enamine formation, a key step in the synthesis of the target molecule. masterorganicchemistry.com Exploring enzymatic pathways could offer unparalleled stereoselectivity and mild reaction conditions.
A comparative overview of potential catalytic systems is presented in Table 1.
| Catalytic System | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysts | Recyclability, ease of separation, process intensification. | Development of catalysts with optimized acid-base properties for high selectivity. |
| Mechanochemistry | Reduced solvent use, potentially faster reaction times. | Understanding the solid-state reaction mechanism and control of polymorphism. |
| Biocatalysts/Organocatalysts | High stereoselectivity, mild reaction conditions, environmentally benign. | Discovery of novel catalysts and optimization of reaction conditions for substrate scope. |
Table 1: Potential Catalytic Systems for Future Synthesis
Advanced Computational Studies for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes. acs.org For this compound, computational studies can provide invaluable insights into its structure, stability, and reactivity, guiding experimental efforts.
Key Areas for Computational Investigation:
Stereoselectivity: DFT calculations can elucidate the energy differences between the (E) and (Z) isomers, helping to predict and control the stereochemical outcome of the synthesis. acs.orgresearchgate.net Understanding the transition states leading to each isomer is crucial for designing catalysts and reaction conditions that favor the desired (E)-isomer.
Reaction Mechanism: Computational modeling can map out the entire reaction pathway for the formation of this compound. acs.org This includes identifying key intermediates, such as iminium ions or enamines, and determining the rate-limiting steps of the reaction. acs.orgacs.org
Spectroscopic and Electronic Properties: DFT can be used to predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of the synthesized compound. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's electronic properties and potential applications in materials science.
Mechanistic Elucidation of Complex Reaction Pathways
A thorough understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound and for designing novel derivatives. The formation of this enamine likely proceeds through a multi-step pathway involving the initial formation of an iminium ion or an enamine intermediate. tandfonline.commasterorganicchemistry.com
Future Mechanistic Studies Should Focus On:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can be employed to detect and characterize transient intermediates in the reaction mixture, providing direct evidence for the proposed mechanistic steps. acs.org
Kinetic Studies: Detailed kinetic analysis can help to determine the rate law of the reaction and identify the factors that influence the reaction rate, such as catalyst loading and reactant concentrations.
Isotope Labeling Studies: The use of isotopically labeled reactants can help to trace the path of atoms throughout the reaction, providing definitive proof of the proposed mechanism.
The generally accepted mechanism for amine-catalyzed Knoevenagel-type reactions involves the formation of an iminium ion, which then reacts with the nucleophile. tandfonline.comacs.org The catalytic cycle is then completed by the elimination of the catalyst. acs.org
Sustainable and Efficient Synthesis of this compound Derivatives
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound and its derivatives should prioritize the development of sustainable and efficient synthetic methods.
Strategies for Sustainable Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal. This can be achieved through the use of catalytic rather than stoichiometric reagents.
Use of Renewable Feedstocks: Investigating the possibility of synthesizing the precursors to this compound from renewable resources, such as biomass, would be a significant step towards a more sustainable chemical industry. wikipedia.orgosti.gov
Solvent Selection: Minimizing or eliminating the use of hazardous organic solvents is crucial. The use of water, ionic liquids, or solvent-free conditions are attractive alternatives. organic-chemistry.org
The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more efficient and sustainable process by reducing waste and purification steps.
Q & A
Basic: What are the most reliable synthetic routes for (E)-2-benzyl-3-(phenylamino)acrylonitrile?
Answer:
The compound is synthesized via multi-step organic reactions, often involving:
- Step 1: Formation of the acrylonitrile core through nucleophilic addition or condensation reactions.
- Step 2: Functionalization with benzyl and phenylamino groups via coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann-type couplings).
- Catalysts/Solvents: Palladium (e.g., Pd(OAc)₂) or copper catalysts in polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Monitoring Method |
|---|---|---|---|
| 1 | Acrylonitrile + benzylamine, K₂CO₃, DMF, 80°C | ~65 | TLC (EtOAc/hexane) |
| 2 | Pd(OAc)₂, Xantphos, aryl halide, 100°C | ~50 | HPLC |
Key Considerations:
- Purification via column chromatography or recrystallization.
- Reaction progress tracked using TLC/HPLC .
Basic: How is the compound structurally characterized post-synthesis?
Answer:
Critical techniques include:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (±3 ppm) .
Example ¹H NMR Data (DMSO-d₆):
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinyl (C=C) | 6.2–6.4 | Doublet |
| Benzyl (CH₂) | 4.6 | Singlet |
| Aromatic | 7.1–7.4 | Multiplet |
Advanced: How can reaction conditions be optimized to minimize side products?
Answer:
Optimization strategies include:
- Temperature Control: Lower temperatures (60–80°C) reduce decomposition; microwave-assisted synthesis improves regioselectivity .
- Catalyst Screening: Palladium vs. copper catalysts (e.g., PdCl₂ vs. CuI) affect coupling efficiency. Pd systems yield higher selectivity for aryl-amino bonds .
- Solvent Effects: DMF enhances solubility of intermediates, while THF reduces side reactions in sterically hindered systems .
Case Study:
| Catalyst | Solvent | Yield (%) | Side Products (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 72 | 8 (di-arylated) |
| CuI | DMSO | 45 | 25 (dehalogenated) |
Recommendation: Use Pd(OAc)₂ with DMF and iterative TLC monitoring .
Advanced: How to resolve contradictions in reported biological activities of analogous compounds?
Answer:
Contradictions arise from structural variations (e.g., substituents on phenyl rings) or assay conditions. Mitigation steps:
- Comparative Bioassays: Test the target compound alongside analogs (e.g., chloro- vs. methoxy-substituted derivatives) under standardized conditions (e.g., IC₅₀ in MCF-7 cells) .
- Mechanistic Studies: Use enzyme inhibition assays (e.g., kinase profiling) to identify specific targets .
Example Activity Data (Analog Compounds):
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial (MIC, μg/mL) |
|---|---|---|
| Chloro-substituted analog | 12.5 ± 1.2 | 16 (vs. S. aureus) |
| Methoxy-substituted analog | >50 | 32 (vs. E. coli) |
Note: Structural modifications (e.g., electron-withdrawing groups) enhance anticancer potency .
Advanced: What computational methods predict the compound’s reactivity or binding modes?
Answer:
- Density Functional Theory (DFT): Models electron distribution to predict sites for nucleophilic/electrophilic attacks (e.g., acrylonitrile’s nitrile group) .
- Molecular Docking: Screens against protein targets (e.g., tyrosine kinases) to prioritize in vitro testing .
Case Study (Docking Results):
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | -9.2 | H-bond with nitrile |
| Tubulin | -7.8 | Hydrophobic with benzyl |
Recommendation: Validate docking results with SPR (surface plasmon resonance) binding assays .
Basic: What are the stability considerations for handling this compound?
Answer:
- Light/Temperature: Store in amber vials at -20°C to prevent polymerization of the acrylonitrile moiety .
- Solubility: Limited aqueous solubility; use DMSO for biological assays (≤0.1% to avoid cytotoxicity) .
Stability Data:
| Condition | Degradation (%) After 7 Days |
|---|---|
| RT, light-exposed | 45 |
| -20°C, dark | <5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
